molecular formula C15H14N2 B2841410 1-[(3-Methylphenyl)methyl]benzimidazole CAS No. 537018-04-5

1-[(3-Methylphenyl)methyl]benzimidazole

Cat. No. B2841410
CAS RN: 537018-04-5
M. Wt: 222.291
InChI Key: CLVZYYZRLSFTTE-UHFFFAOYSA-N
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Description

“1-[(3-Methylphenyl)methyl]benzimidazole” is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound . This compound is a part of a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties .


Synthesis Analysis

Benzimidazole is produced by condensation of o-phenylenediamine with formic acid, or the equivalent trimethyl orthoformate . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation . The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .


Molecular Structure Analysis

The benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . It is isostructural with naturally occurring nucleotides . The X-ray crystal structure analysis of selected benzimidazole derivatives has been described in literature .


Chemical Reactions Analysis

Benzimidazole is a base . It can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The most prominent benzimidazole complex features N-ribosyl-dimethylbenzimidazole, as found in vitamin B12 .


Physical And Chemical Properties Analysis

Benzimidazole is a white solid that appears in form of tabular crystals . It has a melting point of 170 to 172 °C . The acidity (pKa) is 12.8 for benzimidazole and 5.6 for the conjugate acid .

Scientific Research Applications

Anticancer Agents

1-[(3-Methylphenyl)methyl]benzimidazole and its derivatives have shown significant potential as anticancer agents. These compounds can inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancers. The presence of specific substituents on the benzimidazole ring can enhance their anticancer activity by affecting cell proliferation and apoptosis pathways .

Antimicrobial Agents

Benzimidazole derivatives, including 1-[(3-Methylphenyl)methyl]benzimidazole, exhibit strong antimicrobial properties. They are effective against a wide range of bacteria and fungi. These compounds disrupt microbial cell membranes and inhibit essential enzymes, making them potent candidates for developing new antibiotics .

Antiviral Agents

Research has demonstrated that 1-[(3-Methylphenyl)methyl]benzimidazole derivatives possess antiviral activities. They can inhibit the replication of various viruses, including those causing influenza and herpes. These compounds interfere with viral DNA synthesis and protein assembly, providing a basis for developing antiviral drugs .

Antiparasitic Agents

1-[(3-Methylphenyl)methyl]benzimidazole has been studied for its antiparasitic properties. It shows efficacy against parasites such as nematodes and protozoa. The mechanism involves disrupting the parasite’s metabolic processes and structural integrity, making it a valuable compound in treating parasitic infections .

Anti-inflammatory Agents

Benzimidazole derivatives, including 1-[(3-Methylphenyl)methyl]benzimidazole, have anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes like COX-2, which are involved in the inflammatory response. This makes them potential candidates for treating inflammatory diseases such as arthritis .

Catalysts in Organic Synthesis

1-[(3-Methylphenyl)methyl]benzimidazole can act as a catalyst in various organic synthesis reactions. Its structure allows it to facilitate reactions such as cyclization, oxidation, and reduction. This application is crucial in developing new synthetic pathways and improving the efficiency of chemical processes .

Safety and Hazards

Benzimidazole has been labeled with the signal word “Warning” and hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Benzimidazoles are a very well-known, broad group of compounds that can mimic properties of DNA bases . The creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches . Future research could focus on the development of new benzimidazole derivatives with enhanced biological activities and lower toxicity.

properties

IUPAC Name

1-[(3-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-12-5-4-6-13(9-12)10-17-11-16-14-7-2-3-8-15(14)17/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVZYYZRLSFTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Methylphenyl)methyl]benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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